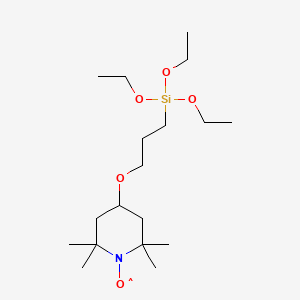
4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a silane coupling agent that is used to improve the adhesion and compatibility of inorganic materials with organic polymers. In
Wirkmechanismus
The mechanism of action of 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, is based on its ability to form covalent bonds with both inorganic materials and organic polymers. This coupling agent contains a silane group that can react with the surface of inorganic materials, while the piperidine group can react with organic polymers. This results in the formation of a strong bond between the two materials, which improves their adhesion and compatibility.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is not intended for use in drug formulations and is only used in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, in lab experiments is its ability to improve the adhesion and compatibility of inorganic materials with organic polymers. This can result in the synthesis of novel materials with unique properties and applications. However, there are also limitations to using this compound, such as the need for specialized equipment and expertise to handle and use it safely.
Zukünftige Richtungen
There are numerous future directions for the use of 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, in scientific research. One potential direction is the development of new hybrid organic-inorganic materials with unique properties and applications. Another direction is the use of this compound in the synthesis of novel drug delivery systems, where it can be used to improve the adhesion and compatibility of inorganic materials with organic polymers. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound, which can inform its safe use in scientific research applications.
Conclusion
In conclusion, this compound, is a compound that has gained significant attention in scientific research due to its unique properties. This coupling agent is used to improve the adhesion and compatibility of inorganic materials with organic polymers, resulting in the synthesis of novel materials with unique properties and applications. While there are limitations to using this compound, the potential applications and future directions for its use in scientific research are numerous.
Synthesemethoden
The synthesis of 4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, involves the reaction of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine with triethoxysilane in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(Triethoxysilylpropoxy)-2,2,6,6-tetramethylpiperidine, tech-85, has numerous applications in scientific research. One of the most significant applications is in the field of materials science, where it is used as a coupling agent to improve the adhesion and compatibility of inorganic materials with organic polymers. This compound is also used in the synthesis of novel materials such as hybrid organic-inorganic polymers, which have unique properties and applications.
Eigenschaften
InChI |
InChI=1S/C18H38NO5Si/c1-8-22-25(23-9-2,24-10-3)13-11-12-21-16-14-17(4,5)19(20)18(6,7)15-16/h16H,8-15H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVPMCBZMGRHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1CC(N(C(C1)(C)C)[O])(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

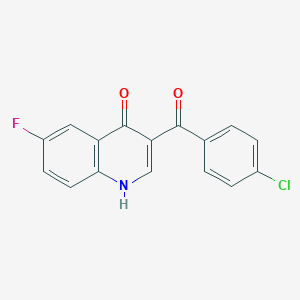
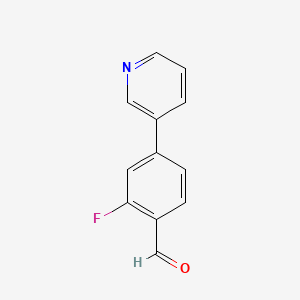
![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)
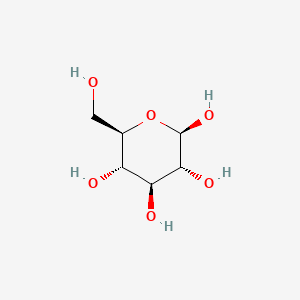
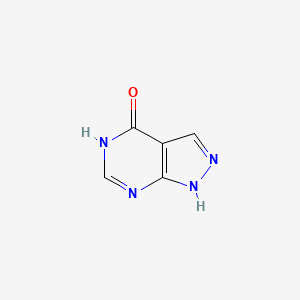

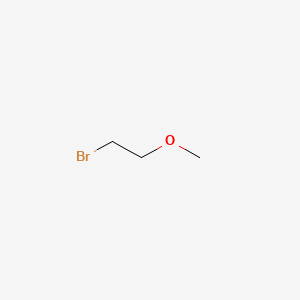

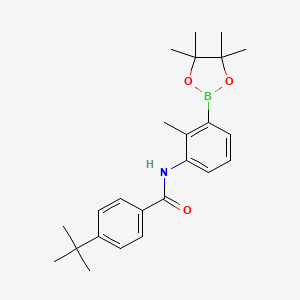

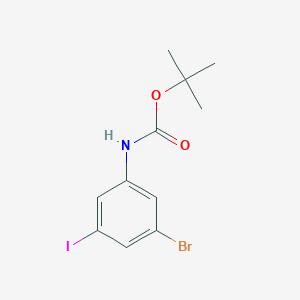
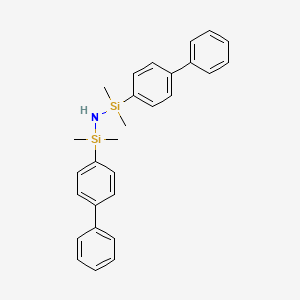
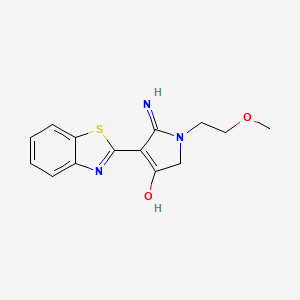
![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6594110.png)